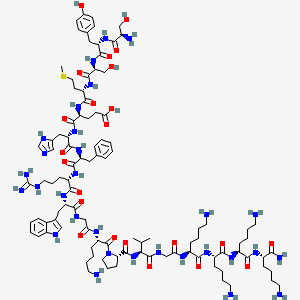
4-Ethynyl-1-fluoro-2-methylbenzene
Descripción general
Descripción
4-Ethynyl-1-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 . This compound has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom, a methyl group, and an ethynyl group attached to it .Chemical Reactions Analysis
This compound has been reported to react with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole .Physical And Chemical Properties Analysis
This compound has a boiling point of 169-170 °C and a density of 1.007 g/mL at 25 °C . Its refractive index is 1.5210 .Aplicaciones Científicas De Investigación
Photophysics in Poly(phenyleneethynylene)s
4-Ethynyl-1-fluoro-2-methylbenzene, a related compound to 1,4-diethynyl-2-fluorobenzene, exhibits significant photophysical properties. Its crystals possess a complex packing structure, enabling the study of the effects of aggregation on photophysics. The fluorescence emission in solid state is dual, with components attributed to monomers and aggregates. This unique property offers insights into the interaction between aggregation and photophysical behavior (Levitus et al., 2001).
Catalytic Applications in Organic Synthesis
The potential of terminal alkynes, including this compound, as catalysts for acetalization and esterification has been explored. These compounds can act as acid catalytic centers in these reactions, indicating their utility in organic synthesis (Sekerová et al., 2019).
Photoelectron Diffraction for Molecular Structure Analysis
The study of this compound via photoelectron diffraction is a novel approach to understanding molecular structure. This technique allows for imaging of molecular structures with high temporal and spatial resolution, useful in investigating ultrafast molecular dynamics (Boll et al., 2014).
Applications in Nuclear Medicine
In the field of nuclear medicine, derivatives of this compound have been utilized for imaging brain metabotropic glutamate 5 receptors. This application highlights its potential in developing radioligands for positron emission tomography (PET) imaging (Siméon et al., 2012).
Oligonucleotide Research
This compound has been used in the synthesis of oligonucleotides. These oligonucleotides, containing an ethynylfluorobenzene nucleobase surrogate, show higher melting points compared to those with difluorotoluene moieties, indicating its significance in nucleic acid research (Griesang & Richert, 2002).
Mecanismo De Acción
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that can act as electrophiles.
Mode of Action
The mode of action of 4-Ethynyl-1-fluoro-2-methylbenzene is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It has been reported that the compound can afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical cu(i)-catalyzed azide alkyne cycloaddition (cuaac) conditions . This suggests that it might be involved in the formation of 1,2,3-triazoles, which are known to exhibit various biological activities.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The formation of 1,4-disubstituted 1,2,3-triazoles suggests potential biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Análisis Bioquímico
Biochemical Properties
4-Ethynyl-1-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. It has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling. The compound interacts with copper ions and azide groups, facilitating the formation of stable triazole linkages. These interactions are crucial for the compound’s role in biochemical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with azide groups in the presence of copper ions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the activation of the ethynyl group, which then reacts with the azide group to form a triazole ring . This reaction is highly specific and efficient, allowing for precise bioconjugation. The compound’s ability to form stable triazole linkages is central to its mechanism of action in biochemical applications.
Propiedades
IUPAC Name |
4-ethynyl-1-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKOWLZNQXGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584121 | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351002-93-2 | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)
![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)



![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)

